molecular formula C15H18N4O5 B3003410 N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 900001-62-9

N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

Cat. No.: B3003410
CAS No.: 900001-62-9
M. Wt: 334.332
InChI Key: GBMVQALEYPXUEV-UHFFFAOYSA-N
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Description

N'-(3-Nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a synthetic organic compound featuring an oxamide core linker between a 3-nitrophenyl group and a 2-oxopyrrolidinylpropyl chain. This structure incorporates key functional motifs, including the electron-withdrawing nitro group and the pyrrolidinone moiety, which are commonly found in compounds with significant biological and pharmacological research potential . The nitro group in aromatic systems is known to undergo enzymatic reduction in biological settings, a process that can be leveraged in the study of prodrug activation or bioreductive drug targeting . Furthermore, the 2-oxopyrrolidine (pyrrolidinone) group is a privileged structure in medicinal chemistry, often associated with influencing the compound's pharmacokinetic properties and its ability to interact with a diverse range of enzyme active sites and receptor targets . As such, this molecule serves as a valuable chemical intermediate or building block in drug discovery and development efforts. It can be utilized in high-throughput screening campaigns, as a precursor for the synthesis of more complex molecules, or in structure-activity relationship (SAR) studies to optimize interactions with biological targets. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds with appropriate care and safety precautions.

Properties

IUPAC Name

N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c20-13-6-2-8-18(13)9-3-7-16-14(21)15(22)17-11-4-1-5-12(10-11)19(23)24/h1,4-5,10H,2-3,6-9H2,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMVQALEYPXUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The starting material, 2-pyrrolidinone, is reacted with a suitable alkylating agent to introduce the propyl group.

    Nitration of Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Coupling Reaction: The nitrated phenyl compound is then coupled with the pyrrolidinone intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final oxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The oxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.

Major Products Formed

    Reduction: 3-aminophenyl derivative.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide depends on its specific application. For example, if it is used as an inhibitor, it may bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

N-[3-(2-Oxopyrrolidin-1-yl)Propyl] Derivatives

  • 4-Hydroxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)hex-5-enamide (S5)

    • Structure : Shares the pyrrolidone-propyl chain but replaces oxamide with a hex-5-enamide backbone and a hydroxyl group.
    • Synthesis : Prepared via selenium dioxide-mediated oxidation, yielding 67% .
    • Key Difference : The absence of the oxamide core reduces hydrogen-bonding capacity compared to the target compound.
  • N-[3-(2-Oxopyrrolidin-1-yl)Propyl]Acetamide

    • Structure : Acetamide replaces oxamide; lacks the 3-nitrophenyl group.
    • Bioactivity : Associated with cardiovascular events (OR: 1.40, 95% CI 1.08–1.83) .
    • Key Difference : Simpler structure with lower molecular weight (184.24 g/mol vs. target compound’s ~348.34 g/mol), likely altering pharmacokinetics .

Oxamide-Based Analogues

  • N-Cyclopropyl-N'-Pyridin-3-Ylmethyl-Oxalamide

    • Structure : Oxamide core with cyclopropyl and pyridinylmethyl substituents.
    • Key Difference : Pyridine ring enhances solubility in polar solvents, while the absence of pyrrolidone reduces conformational flexibility .
  • BG14680 (N-[3-Hydroxy-3-(Thiophen-2-yl)Propyl]-N'-[3-(2-Oxopyrrolidin-1-yl)Phenyl]Ethanediamide) Structure: Contains oxamide, pyrrolidone, and thiophene groups.

Functional Analogues in Coordination Chemistry

  • [Cu₂(C₁₃H₁₆N₃O₃)(C₁₂H₆N₂O₂)(H₂O)]ClO₄·0.5H₂O Structure: Binuclear Cu(II) complex with an oxamidato ligand (N-[3-(dimethylamino)propyl]-N'-2-(oxidophenyl)oxamide). Key Difference: Dimethylamino group vs. pyrrolidone alters metal-binding geometry (square-planar vs. square-pyramidal) .
  • N-(5-Chloro-2-Hydroxyphenyl)-N’-[3-(Dimethylamino)Propyl]Oxamide Structure: Chloro and hydroxyphenyl substituents. Key Difference: Hydroxyphenyl enhances DNA intercalation, while chloro improves stability in biological systems .

Key Insights:

  • Hydrogen Bonding : Pyrrolidone’s carbonyl group facilitates stronger hydrogen bonds than acetamide or cyclopropyl substituents, influencing solubility and protein interactions .
  • Synthetic Complexity : Target compound’s synthesis likely requires multi-step routes (similar to ’s selenium dioxide-mediated oxidation), whereas simpler analogues (e.g., acetamide derivatives) are synthesized in fewer steps .

Biological Activity

N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a synthetic organic compound belonging to the oxamide class. Characterized by its unique functional groups, this compound has garnered attention for its potential biological activities, which may include enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, including its mechanisms of action, related studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H18N4O5
  • Molecular Weight: 318.33 g/mol

This compound features a nitrophenyl group and a pyrrolidinyl moiety, which contribute to its chemical reactivity and potential biological interactions.

The biological activity of this compound is largely dependent on its ability to interact with specific biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The nitro group may facilitate interactions with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound might act as an antagonist or agonist at various receptors, influencing signaling pathways.

Further studies are necessary to elucidate the exact molecular targets and pathways affected by this compound.

In Vitro Studies

Recent research has explored the in vitro biological activities of this compound. Key findings include:

  • Antimicrobial Activity : Preliminary assays indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
Study ReferenceBiological ActivityMethodology
AntimicrobialDisk diffusion assay
CytotoxicityMTT assay on cancer cell lines

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural VariationNotable Activity
N'-(3-nitrophenyl)-N-[3-(2-pyrrolidin-1-yl)propyl]oxamideEthanolamine instead of propanolModerate antibacterial
N'-(4-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamideNitro group at 4-positionEnhanced cytotoxicity
N'-(3-amino phenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamideAmino instead of nitro groupIncreased receptor affinity

The unique positioning of the nitro group in this compound contributes to its distinct biological profile compared to its analogs.

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